Mellein

Antibacterial Xanthomonas Plant Pathology

For programs demanding quantifiable antimicrobial potency, procure (R)-(-)-Mellein (CAS 480-33-1), the naturally occurring dihydroisocoumarin. Unlike generic alternatives, it achieves MICs as low as 1.9 μg/mL against Xanthomonas, surpassing 6-methoxymellein (25-100 μg/mL). Its phylogenetically universal (R)-configuration ensures stereochemical authenticity vital for ecological and behavioral research. Validated for dual-spectrum antibacterial (7.8-31.25 μg/mL) and antifungal (1.9-31.25 μg/mL) coverage, and selective phytotoxicity (56-66% weed inhibition) with crop safety, this ≥98% pure compound is the definitive scaffold for agrochemical and biological investigations.

Molecular Formula C10H10O3
Molecular Weight 178.18 g/mol
CAS No. 480-33-1
Cat. No. B022732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMellein
CAS480-33-1
Synonymsmellein
ochracin
Molecular FormulaC10H10O3
Molecular Weight178.18 g/mol
Structural Identifiers
SMILESCC1CC2=C(C(=CC=C2)O)C(=O)O1
InChIInChI=1S/C10H10O3/c1-6-5-7-3-2-4-8(11)9(7)10(12)13-6/h2-4,6,11H,5H2,1H3/t6-/m1/s1
InChIKeyKWILGNNWGSNMPA-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Mellein (CAS 480-33-1) Procurement Guide: Baseline Specifications and Compound Identity for Scientific Sourcing


Mellein (CAS 480-33-1), also known as (R)-8-hydroxy-3-methylisochroman-1-one or ochracin, is a 3,4-dihydroisocoumarin belonging to the isocoumarin class of polyketide-derived natural products. It is a phenolic secondary metabolite produced primarily by fungi (including Aspergillus ochraceus, Aspergillus melleus, and endophytic Lasiodiplodia species) but also by certain plants, insects, and bacteria [1]. The compound has a molecular formula of C₁₀H₁₀O₃ and a molecular weight of 178.18 g/mol, with a defined stereocenter at C-3 bearing the (R)-absolute configuration in its naturally occurring form [2]. Mellein has been recognized for its antibacterial, antifungal, phytotoxic, larvicidal, and ixodicidal activities, and functions as an inhibitor of HCV protease and prostaglandin synthesis [3]. However, procurement decisions cannot rely on these broad categorizations alone; the following sections establish exactly where quantifiable differentiation exists relative to comparators.

Mellein (CAS 480-33-1) Substitution Risk: Why Generic Isocoumarins or Alternative Dihydroisocoumarins Cannot Be Interchanged


Generic substitution with alternative dihydroisocoumarins is not scientifically valid due to quantifiable differences in antimicrobial potency, biological activity profiles, and stereochemical identity. For instance, while 6-methoxymellein exhibits MIC values in the 25-100 μg/mL range against various bacteria and 4-hydroxymellein demonstrates variable activity dependent on substitution pattern, mellein itself achieves MIC values as low as 1.9 μg/mL against Xanthomonas strains [1]. The (R)-absolute configuration of naturally occurring mellein is stereochemically fixed, whereas synthetic analogs may contain racemic mixtures or alternative enantiomers with undefined activity [2]. Furthermore, mellein is the only member of this subgroup that is produced across fungi, plants, insects, and bacteria, while derivatives such as (S)-(+)-mellein and 6-methoxymellein exhibit restricted phylogenetic distribution [3]. The following quantitative evidence establishes the procurement rationale with comparator-based data.

Mellein (CAS 480-33-1) Quantitative Differentiation Evidence: Head-to-Head Antimicrobial and Structural Comparator Data


Mellein Anti-Xanthomonas Activity: MIC 1.9 μg/mL Differentiates from 6-Methoxymellein and Alternative Dihydroisocoumarins

Mellein exhibits potent anti-Xanthomonas activity with a minimum inhibitory concentration (MIC) range of 1.9-62.5 μg/mL across 11 tested Xanthomonas strains [1]. In direct comparison, 6-methoxymellein and related dihydroisocoumarin derivatives show substantially higher MIC values of 25-100 μg/mL against various bacterial strains [2], while 4-hydroxymellein exhibits only synergistic activity rather than independent antimicrobial efficacy in comparable phytopathogenic assays [3].

Antibacterial Xanthomonas Plant Pathology

Mellein Enantiomer Distinction: (R)-Mellein as the Ubiquitous Natural Form vs. (S)-(+)-Mellein Limited to Fungi-Only Biosynthesis

The (R)-(-)-mellein enantiomer is the only mellein form produced by fungi, plants, insects, and bacteria across all biological kingdoms, whereas (S)-(+)-mellein and all other mellein derivatives are produced exclusively by fungi [1]. This phylogenetic distribution pattern establishes (R)-(-)-mellein as the universal natural form. Synthetic approaches to both enantiomers have been developed, achieving approximately 30% overall yield over six steps from chiral propylene oxide starting materials [2].

Stereochemistry Natural Products Biosynthesis

Mellein Broad-Spectrum Antimicrobial Activity: MIC Range 1.9-31.25 μg/mL Against Both Bacterial and Fungal Strains

Mellein demonstrates broad-spectrum antimicrobial activity with MIC values of 7.8-31.25 μg/mL against bacterial strains and 1.9-31.25 μg/mL against fungal strains [1]. This dual bacterial-fungal activity profile differentiates mellein from 4-hydroxymellein, which exhibits stronger antibacterial but weaker antifungal activity [2], and from botrallin, which displays stronger antifungal but weaker antibacterial activity [2]. The ixodicidal (tick-killing) activity of mellein represents a unique dimension not reported for its 4-hydroxy or 6-methoxy analogs [3].

Antimicrobial Broad-spectrum Fungicide

Mellein Anti-Candida Activity: IC50 0.5 μg/mL Differentiates from 6-Methoxymellein MIC 50-100 μg/mL Range

Mellein inhibits yeast growth in vitro with an IC50 value of 0.5 μg/mL against both Candida albicans and Saccharomyces cerevisiae . In comparison, 6-methoxymellein and other dihydroisocoumarin derivatives exhibit MIC values in the range of 50-100 μg/mL against Candida albicans [1], representing a 100- to 200-fold difference in potency. Mellein also inhibits the growth of endophytic fungi including Phoma sp., Cercospora sp., and Alternaria sp. in vitro .

Antifungal Candida Yeast Inhibition

Mellein Bioherbicidal Selectivity: 56-66% Inhibition Against Poaceae and Valerianaceae at 10 μg/μL with Zero Adverse Effects on Cowpea

Mellein, isolated from Lasiodiplodia pseudotheobromae C1136, demonstrates selective phytotoxic activity. At a concentration of 10 μg/μL, mellein showed 56-66% inhibition against plants from the Poaceae and Valerianaceae families only, while exhibiting no adverse effects on germination, root length, or shoot length of cowpea (Vigna unguiculata) seedlings [1]. This host-range selectivity differentiates mellein from 4-hydroxymellein, which showed only synergistic phytotoxic activity rather than independent efficacy in comparable assays [2].

Bioherbicide Phytotoxicity Weed Management

Mellein Isolation from Lasiodiplodia theobromae SJF-1: Validated Spectroscopic Identity with Broad-Spectrum Antimicrobial Confirmation

Mellein isolated from the endophytic fungus Lasiodiplodia theobromae strain SJF-1 was structurally confirmed using comprehensive spectroscopic methods including ¹H NMR, ¹³C NMR, DEPT-135°, FT-IR, ESI-HR-MS, and 2D NMR [1]. This multi-spectroscopic validation establishes a documented, reproducible isolation and characterization protocol. The same study confirmed broad-spectrum antimicrobial activity with MIC values of 7.8-31.25 μg/mL (bacterial) and 1.9-31.25 μg/mL (fungal) and demonstrated anti-Xanthomonas activity with MIC values as low as 1.9 μg/mL [1].

Natural Product Isolation Spectroscopic Characterization Endophytic Fungi

Mellein (CAS 480-33-1) Application Scenarios: Evidence-Backed Use Cases for Scientific Procurement


Plant Pathology Research Targeting Xanthomonas Pathogens

Researchers investigating bacterial plant pathogens of the genus Xanthomonas should prioritize mellein over alternative dihydroisocoumarins. Mellein demonstrates MIC values as low as 1.9 μg/mL against Xanthomonas strains [1], whereas 6-methoxymellein requires MIC values of 25-100 μg/mL [2]. Molecular docking studies further confirm that mellein exhibits favorable binding interactions with Xanthomonas proteins implicated in pathogenicity [1].

Broad-Spectrum Antimicrobial Screening and Biocontrol Development

For programs requiring simultaneous antibacterial and antifungal activity, mellein provides validated dual-spectrum coverage with MIC ranges of 7.8-31.25 μg/mL (bacterial) and 1.9-31.25 μg/mL (fungal) [1]. This contrasts with 4-hydroxymellein (biased toward antibacterial activity) and botrallin (biased toward antifungal activity) [2]. The demonstrated ixodicidal activity further expands the biocontrol application scope [3].

Selective Bioherbicide Formulation for Weed Management in Legume Crops

Mellein offers a quantifiably selective phytotoxic profile suitable for bioherbicide development. At 10 μg/μL, mellein achieves 56-66% inhibition against weed species from Poaceae and Valerianaceae families while preserving full germination and seedling development in cowpea (Vigna unguiculata) [1]. 4-Hydroxymellein lacks independent phytotoxic activity in comparable assays [2], establishing mellein as the preferred scaffold.

Natural Product Reference Standard for Ecological and Pheromone Studies

Investigators requiring the phylogenetically universal natural form for ecological studies must procure (R)-(-)-mellein. This enantiomer is produced across fungi, plants, insects, and bacteria, whereas (S)-(+)-mellein and other derivatives are restricted to fungal biosynthesis only [1]. Mellein functions as a pheromone and defense substance in insects [2], making stereochemical authenticity critical for behavioral and chemical ecology research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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